molecular formula C12H14FNO2 B8618527 (4-Fluoro-2-hydroxyphenyl)-piperidin-4-ylmethanone

(4-Fluoro-2-hydroxyphenyl)-piperidin-4-ylmethanone

Cat. No. B8618527
M. Wt: 223.24 g/mol
InChI Key: DOTNAUSRXQAKRZ-UHFFFAOYSA-N
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Procedure details

Name
CC(=O)N1CCC(C(=O)c2ccc(F)cc2O)CC1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name

Identifiers

REACTION_SMILES
[C:1](=[O:2])([CH3:3])[N:4]1[CH2:5][CH2:6][CH:7]([C:10]([c:11]2[c:12]([OH:18])[cH:13][c:14]([F:17])[cH:15][cH:16]2)=[O:19])[CH2:8][CH2:9]1.[ClH:20]>>[ClH:20].[NH:4]1[CH2:5][CH2:6][CH:7]([C:10]([c:11]2[c:12]([OH:18])[cH:13][c:14]([F:17])[cH:15][cH:16]2)=[O:19])[CH2:8][CH2:9]1

Inputs

Step One
Name
CC(=O)N1CCC(C(=O)c2ccc(F)cc2O)CC1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(=O)N1CCC(C(=O)c2ccc(F)cc2O)CC1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cl

Outcomes

Product
Name
Type
product
Smiles
Cl
Name
Type
product
Smiles
O=C(c1ccc(F)cc1O)C1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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